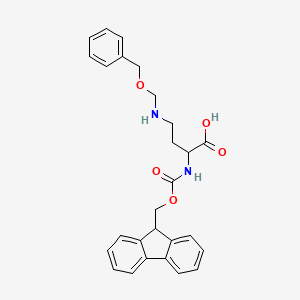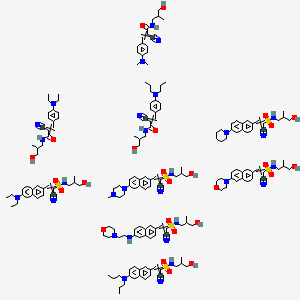
Percoll
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Percoll is a density gradient medium widely used in cell biology for the isolation of cells, organelles, and viruses by density centrifugation. It consists of colloidal silica particles coated with polyvinylpyrrolidone (PVP), which makes it non-toxic and suitable for biological applications . This compound is known for its low viscosity, low osmolarity, and stability, making it ideal for creating stable density gradients .
准备方法
Synthetic Routes and Reaction Conditions
Percoll is prepared by coating colloidal silica particles with polyvinylpyrrolidone. The colloidal silica particles typically have a diameter of 15-30 nm and are suspended in water at a concentration of 23% w/w . The coating process involves mixing the silica particles with polyvinylpyrrolidone under controlled conditions to ensure uniform coating and stability.
Industrial Production Methods
In industrial settings, this compound is produced by combining colloidal silica with polyvinylpyrrolidone in large-scale reactors. The mixture is then subjected to rigorous quality control measures to ensure consistency in particle size, coating uniformity, and absence of contaminants. The final product is sterilized and packaged for distribution .
化学反应分析
Types of Reactions
Percoll itself is relatively inert and does not undergo significant chemical reactions under normal laboratory conditions. it can interact with various biological molecules during density gradient centrifugation.
Common Reagents and Conditions
This compound is typically used in combination with saline or cell culture media to create isotonic solutions suitable for biological applications. For subcellular particles that aggregate in the presence of salts, this compound can be combined with sucrose to maintain stability .
Major Products Formed
The primary product formed during the preparation of this compound gradients is the stable density gradient itself, which can be used to separate cells, organelles, and viruses based on their buoyant density .
科学研究应用
Percoll has a wide range of applications in scientific research, including:
Cell Biology: Isolation of various cell types, including hepatocytes, lymphocytes, and microglia
Virology: Separation of viruses from cell debris and other contaminants.
Subcellular Fractionation: Isolation of organelles such as mitochondria and lysosomes for biochemical analysis.
Toxicology: Assessment of cell viability and function in response to toxic substances.
Pharmacology: Study of drug metabolism and pharmacokinetics using isolated hepatocytes.
作用机制
Percoll exerts its effects through the formation of stable density gradients during centrifugation. The colloidal silica particles coated with polyvinylpyrrolidone create a medium with low viscosity and low osmolarity, allowing for the efficient separation of biological particles based on their buoyant density . The gradients formed are stable over time, ensuring reproducibility and ease of use in various experimental setups .
相似化合物的比较
Similar Compounds
Ficoll: Another density gradient medium used for cell separation.
Histodenz: A non-ionic iodinated density gradient medium used for the isolation of cells and organelles.
Nycodenz: A density gradient medium similar to Histodenz, used for the isolation of cells, viruses, and organelles.
Uniqueness of Percoll
This compound is unique due to its low viscosity, low osmolarity, and non-toxic nature, making it suitable for a wide range of biological applications. Unlike Ficoll, which is primarily used for isolating specific cell types, this compound can be used for a broader range of density gradient separations, including subcellular organelles and viruses . Additionally, this compound’s stability and reproducibility make it a preferred choice for many researchers .
属性
CAS 编号 |
97404-52-9 |
|---|---|
分子式 |
C186H243N29O26S6 |
分子量 |
3493 g/mol |
IUPAC 名称 |
1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[4-(dipropylamino)phenyl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-morpholin-4-ylnaphthalen-2-yl)ethenesulfonamide;1-cyano-N-(3-hydroxy-2-methylpropyl)-2-(6-piperidin-1-ylnaphthalen-2-yl)ethenesulfonamide |
InChI |
InChI=1S/C23H30N4O4S.C23H31N3O3S.C22H28N4O3S.C22H27N3O3S.C21H25N3O4S.C21H27N3O3S.C20H29N3O2.C18H25N3O2.C16H21N3O2/c1-18(17-28)16-26-32(29,30)23(15-24)13-19-2-3-21-14-22(5-4-20(21)12-19)25-6-7-27-8-10-31-11-9-27;1-4-10-26(11-5-2)22-9-8-20-12-19(6-7-21(20)14-22)13-23(15-24)30(28,29)25-16-18(3)17-27;1-17(16-27)15-24-30(28,29)22(14-23)12-18-3-4-20-13-21(6-5-19(20)11-18)26-9-7-25(2)8-10-26;1-17(16-26)15-24-29(27,28)22(14-23)12-18-5-6-20-13-21(8-7-19(20)11-18)25-9-3-2-4-10-25;1-16(15-25)14-23-29(26,27)21(13-22)11-17-2-3-19-12-20(5-4-18(19)10-17)24-6-8-28-9-7-24;1-4-24(5-2)20-9-8-18-10-17(6-7-19(18)12-20)11-21(13-22)28(26,27)23-14-16(3)15-25;1-4-10-23(11-5-2)19-8-6-17(7-9-19)12-18(13-21)20(25)22-14-16(3)15-24;1-4-21(5-2)17-8-6-15(7-9-17)10-16(11-19)18(23)20-12-14(3)13-22;1-12(11-20)10-18-16(21)14(9-17)8-13-4-6-15(7-5-13)19(2)3/h2-5,12-14,18,25-26,28H,6-11,16-17H2,1H3;6-9,12-14,18,25,27H,4-5,10-11,16-17H2,1-3H3;3-6,11-13,17,24,27H,7-10,15-16H2,1-2H3;5-8,11-13,17,24,26H,2-4,9-10,15-16H2,1H3;2-5,10-12,16,23,25H,6-9,14-15H2,1H3;6-12,16,23,25H,4-5,14-15H2,1-3H3;6-9,12,16,24H,4-5,10-11,14-15H2,1-3H3,(H,22,25);6-10,14,22H,4-5,12-13H2,1-3H3,(H,20,23);4-8,12,20H,10-11H2,1-3H3,(H,18,21) |
InChI 键 |
RZPNYVYWMSGMNL-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCCN(CCC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CC(CNC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)NCCN3CCOCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCN(CC3)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCOCC3)C#N)CO |
物理描述 |
White odorless suspension; [Research Organics MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)
![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)

![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)
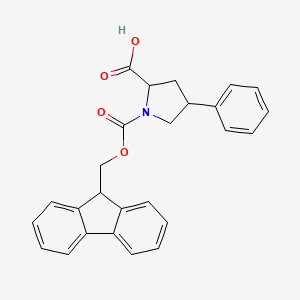
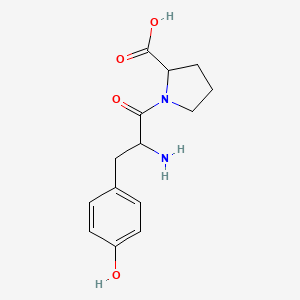
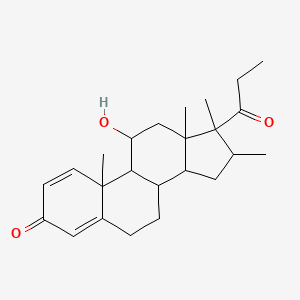
![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
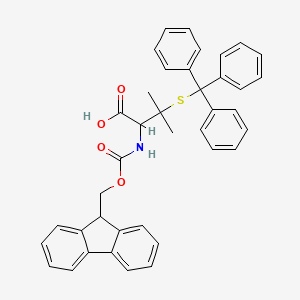
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![2-[[5-Amino-2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid](/img/structure/B13388393.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
